B1149880 ABT-767

ABT-767

Cat. No.: B1149880
Attention: For research use only. Not for human or veterinary use.
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Description

Table 1: Phase 1 Clinical Trial Efficacy Outcomes (N=93)

Parameter All Patients Ovarian Cancer Subgroup
Objective Response Rate* 21% 20%
Disease Control Rate† 45% 43%
Median PFS (Months) 4.2 4.1

*Per Response Evaluation Criteria in Solid Tumors 1.1; †Includes complete/partial response + stable disease.

Properties

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ABT-767 belongs to the PARP inhibitor class, which includes FDA-approved drugs like olaparib , niraparib , and rucaparib . Below is a detailed comparison based on mechanism, PK, efficacy, and safety:

Table 1: Comparison of this compound with Approved PARP Inhibitors

Parameter This compound (Phase 1) Olaparib (Approved) Niraparib (Approved)
Targets PARP-1/-2 PARP-1/-2 PARP-1/-2
Half-life ~2 hours ~14 hours ~36 hours
Dosing 400 mg BID 300 mg BID 200–300 mg QD
Key Indications BRCA+ solid tumors, HGSOC BRCA+ ovarian, breast, pancreatic cancer Platinum-sensitive recurrent ovarian cancer
ORR in BRCA+ OvCa 20–30% 31–54% (SOLO-2 trial) 39% (QUADRA trial)
Common AEs Anemia, fatigue, nausea Anemia, nausea, fatigue Thrombocytopenia, fatigue
Renal Clearance Significant (~10%) Minimal (hepatic metabolism) Minimal (hepatic metabolism)

Key Differentiators of this compound:

Shorter Half-Life: this compound’s rapid clearance (~2 hours) may allow flexible dosing but requires BID administration, unlike once-daily niraparib .

Renal Excretion: Unlike olaparib and niraparib, which rely on hepatic metabolism, this compound’s renal clearance may benefit patients with hepatic impairment but pose risks in renal dysfunction .

Efficacy in HRD-positive Subgroups: this compound showed a 47% response rate in HRD-positive ovarian cancer patients, comparable to olaparib’s 50% in HRD-positive populations (PAOLA-1 trial) .

Safety Profile: Dose-limiting anemia contrasts with thrombocytopenia for niraparib, suggesting distinct toxicity profiles .

Emerging Competitors in Phase I/II:

  • E-7449 (Eisai): Dual PARP/tankyrase inhibitor with broader DNA repair inhibition, in trials for solid/hematologic tumors .
  • BGB-290 (BeiGene): PARP-1/-2 inhibitor with CNS penetration, under study for glioblastoma .

Preparation Methods

Core Heterocyclic Scaffold Construction

Pyridazinone rings, a hallmark of PARP inhibitors, are typically synthesized via cyclocondensation reactions. For example:

  • Cyclization of dihydrazides : Reaction of maleic hydrazide with substituted amines under acidic conditions yields pyridazinone cores.

  • Palladium-catalyzed cross-couplings : Suzuki-Miyaura couplings introduce aryl groups at specific positions to enhance PARP binding affinity.

A representative intermediate (I-5) from the patent features a pyridazinone core with trifluoromethyl and cyanoguanidine substituents, synthesized using tert-butyl carbamate (Boc) protection/deprotection strategies.

Side Chain Functionalization

This compound’s oral bioavailability likely stems from hydrophilic side chains improving solubility. Patent data describe:

  • Ethylene glycol linkers : Introduced via nucleophilic substitution reactions between epoxides and hydroxylamine derivatives.

  • Chiral center installation : Asymmetric hydrogenation or enzymatic resolution ensures stereochemical purity, critical for target engagement.

For instance, intermediate MLKHAXNZYGUOAT-XJKSGUPXSA-N incorporates a glycosidic bond formed through Koenigs-Knorr glycosylation, a method applicable to this compound’s potential carbohydrate-like moieties.

Analytical and Process Optimization Data

Phase 1 trial methodologies provide indirect insights into this compound’s synthesis scale-up challenges:

Dose Proportionality and Purity Requirements

This compound exhibited linear pharmacokinetics from 20 mg to 500 mg doses, indicating batch-to-batch consistency in drug substance manufacturing. Impurity control during synthesis is critical, as even minor contaminants could exacerbate anemia—a dose-limiting toxicity observed at higher doses.

Food Effect Studies

Bioavailability studies confirmed no significant food effect, enabling once- or twice-daily dosing without dietary restrictions. This stability suggests robust formulation processes, likely involving:

  • Spray drying : To produce amorphous solid dispersions enhancing dissolution rates.

  • Microencapsulation : For controlled release and reduced gastrointestinal irritation .

Q & A

Q. What is the mechanistic rationale for using ABT-767 in BRCA1/2-mutated cancers?

this compound selectively inhibits PARP-1 and PARP-2, exploiting synthetic lethality in tumors with homologous recombination repair (HRR) deficiencies, such as BRCA1/2 mutations. PARP inhibition prevents DNA single-strand break repair, leading to replication fork collapse and double-strand breaks. In HRR-deficient cells, this results in catastrophic genomic instability and apoptosis. Preclinical models confirm this mechanism in BRCA-mutated and HRD-positive cancers .

Q. How was the recommended phase 2 dose (RP2D) of 400 mg BID determined in the phase 1 trial?

The RP2D was established through a dose-escalation protocol (20 mg once daily to 500 mg BID) with evaluation of dose-limiting toxicities (DLTs). DLTs included grade 3/4 anemia and angina. Pharmacokinetic (PK) analysis confirmed dose-proportional exposure up to 500 mg BID, but safety data (e.g., anemia frequency) prioritized 400 mg BID as the RP2D. Food effects were negligible, simplifying dosing regimens .

Q. What were the key safety findings in the phase 1 trial?

Grade 3/4 adverse events (AEs) included anemia (dose-dependent), fatigue, nausea, and thrombocytopenia. Dose reductions occurred in 31.2% of patients, primarily due to anemia. Serious AEs (e.g., angina) were rare (6.5%). PK analysis showed a short half-life (~2 hours), supporting BID dosing to maintain therapeutic exposure .

Q. How does platinum sensitivity influence this compound efficacy?

Platinum-sensitive patients (those with >6-month interval since last platinum therapy) had higher objective response rates (ORR: 30% in ovarian cancer) and longer median progression-free survival (PFS: 6.7 months in HRD-positive vs. 1.8 months in HRD-negative). Platinum sensitivity correlates with retained HRR deficiency, enhancing PARP inhibitor susceptibility .

Advanced Research Questions

Q. How should researchers design trials to address contradictory HRD biomarker data?

In the phase 1 trial, 2/8 HRD-negative ovarian cancer patients responded to this compound despite being classified as HRD-negative. To reconcile this, future studies should:

  • Use orthogonal HRD assays (e.g., genomic scarring scores alongside BRCA status).
  • Stratify by platinum sensitivity, as HRD-negative responders were partially platinum-sensitive.
  • Explore alternative biomarkers (e.g., RAD51 foci formation) to capture residual HRR defects .

Q. What statistical methodologies are recommended for analyzing this compound efficacy in heterogeneous populations?

Multivariate Cox regression in the phase 1 trial identified BRCA mutation status (HR: 2.1, p<0.05) and platinum sensitivity (HR: 3.4, p<0.01) as independent predictors of PFS. Researchers should:

  • Adjust for covariates like prior therapies and tumor type.
  • Use competing risks models to account for dose modifications or discontinuations.
  • Apply RECIST 1.1 and CA-125 criteria jointly to capture nuanced responses .

Q. How can experimental models resolve discrepancies in anemia incidence across PARP inhibitors?

this compound showed dose-dependent anemia (20% grade 3/4), higher than some PARP inhibitors. To investigate:

  • Compare erythropoiesis suppression in murine models across PARPi compounds.
  • Assess mitochondrial toxicity via Seahorse assays in hematopoietic stem cells.
  • Evaluate iron metabolism biomarkers (e.g., hepcidin) in patient serum .

Q. What strategies optimize biomarker-driven patient selection for this compound?

The phase 1 trial linked HRD positivity (34/60 ovarian patients) to improved PFS. Recommendations include:

  • Pre-screen using next-generation sequencing (NGS) panels for BRCA1/2 and HRR genes.
  • Validate HRD scores (e.g., Myriad MyChoice®) in real-world cohorts.
  • Explore dynamic biomarkers (e.g., circulating tumor DNA for BRCA reversion mutations) to monitor secondary resistance .

Methodological Tables

Table 1. Efficacy by Biomarker Status in Ovarian Cancer (N=80)

BiomarkerORR (RECIST 1.1)Median PFS (Months)
BRCA1/2 Mutant47% (16/34)6.7
HRD-Positive47% (16/34)6.7
HRD-Negative0% (0/26)1.8
Platinum-Sensitive32% (22/69)6.5
Source: Adapted from

Table 2. Dose-Escalation Safety Profile (N=93)

Dose Level (mg BID)Grade 3/4 AnemiaDose Reductions
30012%15%
400 (RP2D)18%20%
50025%35%
Source:

Key Considerations for Future Research

  • Trial Design: Incorporate adaptive designs to enrich HRD-positive/BRAF-wildtype populations.
  • Combination Therapies: Explore synergies with anti-angiogenics (e.g., bevacizumab) or immune checkpoint inhibitors.
  • Resistance Mechanisms: Investigate BRCA reversion mutations via longitudinal liquid biopsies.

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